Dfldehprosta
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Overview
Description
Dfldehprosta: is a synthetic compound that has garnered significant attention in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dfldehprosta typically involves a multi-step process that includes the following steps:
Initial Formation: The starting materials are subjected to a series of reactions, including condensation and cyclization, to form the core structure of this compound.
Functionalization: Various functional groups are introduced to the core structure through reactions such as halogenation, alkylation, and acylation.
Purification: The final product is purified using techniques like recrystallization and chromatography to ensure high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Dfldehprosta undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Dfldehprosta has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in cellular signaling and metabolic pathways.
Medicine: this compound is being investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: It is used in the production of polymers, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Dfldehprosta involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound binds to receptors on the cell surface, triggering a cascade of intracellular events.
Pathways Involved: The compound activates signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Dfldehprosta is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like prostacyclin and epoprostenol share some structural similarities with this compound.
Uniqueness: Unlike these compounds, this compound exhibits higher stability and a broader range of reactivity, making it more versatile in various applications.
Properties
CAS No. |
80226-91-1 |
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Molecular Formula |
C20H28F2O5 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(5Z)-5-[(4S,5S,6aS)-6,6-difluoro-5-hydroxy-4-[(3S)-3-hydroxyoct-1-ynyl]-3a,4,5,6a-tetrahydro-3H-cyclopenta[b]furan-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C20H28F2O5/c1-2-3-4-7-13(23)10-11-15-16-12-14(8-5-6-9-17(24)25)27-19(16)20(21,22)18(15)26/h8,13,15-16,18-19,23,26H,2-7,9,12H2,1H3,(H,24,25)/b14-8-/t13-,15+,16?,18-,19-/m0/s1 |
InChI Key |
CBLJBAMYHQOPFV-WEVREMHOSA-N |
Isomeric SMILES |
CCCCC[C@@H](C#C[C@H]1[C@@H](C([C@@H]2C1C/C(=C/CCCC(=O)O)/O2)(F)F)O)O |
Canonical SMILES |
CCCCCC(C#CC1C2CC(=CCCCC(=O)O)OC2C(C1O)(F)F)O |
Origin of Product |
United States |
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